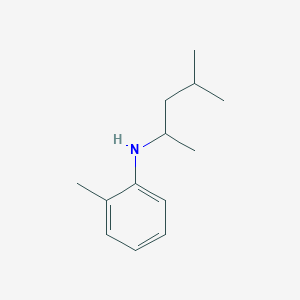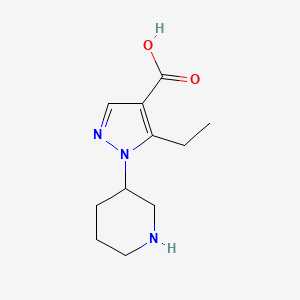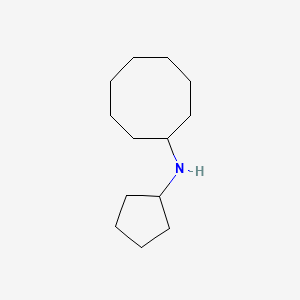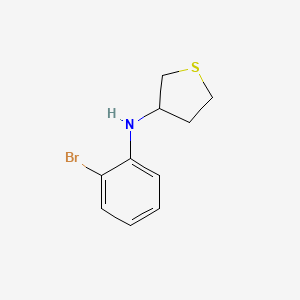
2-methyl-N-(4-methylpentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methylpentan-2-yl)aniline is an organic compound with the molecular formula C13H21N It is a secondary amine and a derivative of aniline, characterized by the presence of a methyl group and a 4-methylpentan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylpentan-2-yl)aniline typically involves the alkylation of aniline with 4-methylpentan-2-yl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base and an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
2-methyl-N-(4-methylpentan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylpentan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methylpentan-2-yl)aniline
- 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
Uniqueness
2-methyl-N-(4-methylpentan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-N-(4-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-10(2)9-12(4)14-13-8-6-5-7-11(13)3/h5-8,10,12,14H,9H2,1-4H3 |
InChI Key |
YLYJRWGUPWPULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol](/img/structure/B13273438.png)




![(3R)-3-[(2R)-butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B13273465.png)

![2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13273481.png)
![Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13273484.png)
![4-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13273489.png)

![3-[(3,4-Dichlorophenyl)methoxy]azetidine](/img/structure/B13273496.png)
amine](/img/structure/B13273508.png)

